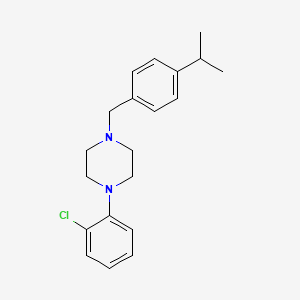
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine, also known as CPIBP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine acts as a partial agonist at the 5-HT1A and 5-HT2A receptors. It has been shown to increase the release of serotonin in certain brain regions, leading to increased activation of these receptors. This results in various physiological and behavioral effects, including changes in mood, cognition, and perception.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine, norepinephrine, and acetylcholine in certain brain regions. It has also been shown to increase the release of corticotropin-releasing factor, which plays a role in the stress response. These effects suggest that 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine may have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
実験室実験の利点と制限
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has several advantages as a research tool. It has high affinity for the 5-HT1A and 5-HT2A receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. It is also relatively easy to synthesize and purify, making it readily available for use in research. However, one limitation of 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine is that it is not selective for the 5-HT1A and 5-HT2A receptors, and may bind to other receptors as well. This can make it difficult to interpret the results of experiments using 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine.
将来の方向性
There are several future directions for research on 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine. One area of interest is its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. Another area of interest is its use as a research tool in the study of the role of serotonin receptors in various physiological and pathological processes. Additionally, further research is needed to determine the selectivity of 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine for the 5-HT1A and 5-HT2A receptors, and to develop more selective compounds for use in research.
合成法
The synthesis of 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine involves the reaction of 1-(2-chlorophenyl)piperazine with 4-(4-isopropylbenzyl)chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain 1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine in its pure form.
科学的研究の応用
1-(2-chlorophenyl)-4-(4-isopropylbenzyl)piperazine has been studied for its potential use as a research tool in neuroscience. It has been shown to bind to serotonin receptors, specifically the 5-HT1A and 5-HT2A receptors, with high affinity. This makes it a useful tool for studying the role of these receptors in various physiological and pathological processes.
特性
IUPAC Name |
1-(2-chlorophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2/c1-16(2)18-9-7-17(8-10-18)15-22-11-13-23(14-12-22)20-6-4-3-5-19(20)21/h3-10,16H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQNCQKGXNBITQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-[(4-propan-2-ylphenyl)methyl]piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

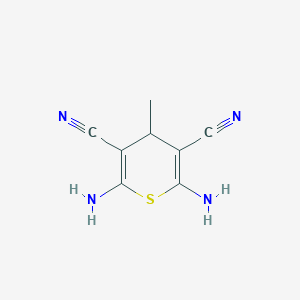
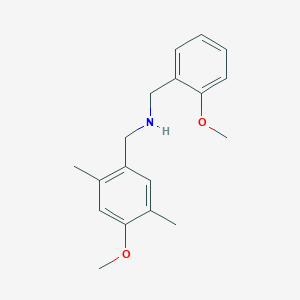
![N-(3-{[2-(2-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B5882918.png)
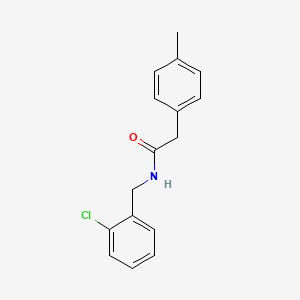


![N-[1-(aminocarbonyl)-2-(3-bromophenyl)vinyl]-2-furamide](/img/structure/B5882957.png)
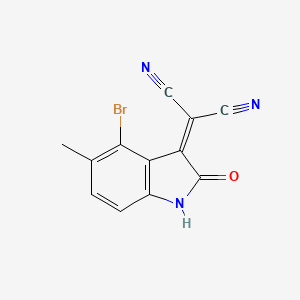
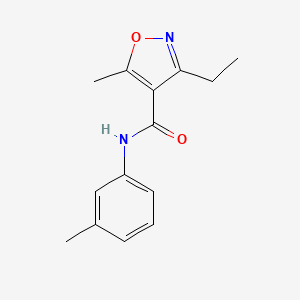
![2-{[2-(benzylsulfonyl)ethyl]thio}-1,3-benzoxazole](/img/structure/B5882980.png)
![2-(3,4-dichlorophenyl)-N'-[(phenoxyacetyl)oxy]ethanimidamide](/img/structure/B5882993.png)
![3-(4-chlorophenyl)-5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5882998.png)
![3-ethyl-7-[(4-methoxybenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5883011.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-ethylbutanamide](/img/structure/B5883024.png)